2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride
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Overview
Description
2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H21N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride typically involves the reaction of benzylamine with isopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylpyrrolidine hydrochloride
- 2-(Propan-2-yl)pyrrolidine hydrochloride
- N-Benzylpyrrolidine hydrochloride
Uniqueness
2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzyl and isopropyl groups on the pyrrolidine ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Biological Activity
2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C14H20ClN
- Molecular Weight : 239.77 g/mol
- CAS Number : 1955547-89-3
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Anticonvulsant Activity : Similar pyrrolidine derivatives have shown broad-spectrum anticonvulsant properties in animal models, indicating potential efficacy against various types of epilepsy .
- Anticancer Properties : Studies on related compounds suggest that they may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, such as A549 (lung adenocarcinoma) and multidrug-resistant Staphylococcus aureus .
- Antimicrobial Effects : The compound's structural features may contribute to its ability to combat bacterial infections, particularly against resistant strains, by disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Biological Activity Summary Table
Activity Type | Observed Effects | References |
---|---|---|
Anticonvulsant | Protection in MES and PTZ models | |
Anticancer | Reduced viability in A549 cells | |
Antimicrobial | Effective against multidrug-resistant bacteria |
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), in various seizure models. The results showed significant protection against seizures in rodent models, suggesting a favorable safety profile and potential for clinical application .
- Anticancer Activity : In vitro studies on 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 cells with minimal cytotoxicity towards non-cancerous cells. This highlights the therapeutic potential of pyrrolidine derivatives in cancer treatment .
- Antimicrobial Studies : Research on novel pyrrolidine derivatives revealed promising antimicrobial activity against resistant strains of Staphylococcus aureus, indicating the compound's potential role in addressing antibiotic resistance issues .
Properties
IUPAC Name |
2-benzyl-2-propan-2-ylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13;/h3-5,7-8,12,15H,6,9-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMXWMJYLOGSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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